Optical absorption spectra of Indium(3+) trifluoride in the UV-Vis region
Optical absorption spectra of Indium(3+) trifluoride in the UV-Vis region
An In-Depth Technical Guide to the Optical Absorption Spectra of Indium(III) Trifluoride in the UV-Vis Region
Executive Summary
Indium(III) trifluoride (InF₃) is a chemically stable, white crystalline solid utilized in the synthesis of non-oxide glasses and as a catalyst.[1] From an optical perspective, it is characterized as a wide band gap semiconductor. Its electronic configuration, with an In³⁺ center having a completely filled 4d¹⁰ subshell, precludes the d-d electronic transitions that typically cause absorption in the visible region for many transition metal compounds. Consequently, InF₃ is transparent in the visible spectrum, and its significant optical absorption occurs deep within the ultraviolet region. This absorption corresponds to the promotion of electrons from the valence band, primarily composed of F⁻ 2p orbitals, to the conduction band, which is mainly formed from In³⁺ 5s and 5p orbitals. The energy at which this absorption begins—the absorption edge—is a direct measure of the material's electronic band gap. This guide provides a comprehensive overview of the theoretical underpinnings of InF₃'s UV-Vis spectrum, detailed experimental protocols for its measurement, and a framework for accurate data interpretation, tailored for researchers in materials science and drug development.
Introduction: Properties and Spectroscopic Relevance of InF₃
Indium(III) trifluoride is an inorganic compound with a high melting point and a stable rhombohedral crystal structure where each indium ion is in an octahedral coordination environment.[1] Its utility in optical materials, such as specialty glasses and coatings, stems from its broad transparency range.[2] Understanding its interaction with UV-Vis radiation is crucial for defining its operational window in such applications and for quality control.
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For a molecule or material, absorption of a photon of appropriate energy excites an electron from a lower-energy ground state to a higher-energy excited state.[3] The resulting spectrum is a plot of absorbance versus wavelength, which provides a fingerprint of the available electronic transitions. For solid-state materials like InF₃, this technique is a primary tool for determining the optical band gap, a fundamental parameter that governs its electrical and optical properties.
Table 1: Physicochemical Properties of Indium(III) Trifluoride
| Property | Value | Reference |
| Chemical Formula | InF₃ | |
| Molar Mass | 171.81 g/mol | |
| Appearance | White crystalline solid | [1][4] |
| Crystal Structure | Rhombohedral | [1] |
| Melting Point | 1170 °C | [4] |
| Solubility | Highly insoluble in water; soluble in dilute acids | [2][5] |
| Primary Use | Synthesis of non-oxide glasses, catalysis | [1] |
Theoretical Framework: Electronic Transitions in InF₃
The optical absorption properties of InF₃ are dictated by its electronic structure. The indium ion (In³⁺) has a ground-state electronic configuration of [Kr]4d¹⁰. This filled d-orbital shell means that no partially filled d-orbitals are available, making d-d electronic transitions impossible.[6] These transitions are responsible for the color of many transition metal complexes, and their absence is consistent with InF₃ being a white, colorless solid.[7]
The primary electronic transition responsible for UV absorption in InF₃ is the promotion of an electron across the fundamental band gap. This is an inter-band transition from the valence band to the conduction band.
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Valence Band: Formed predominantly from the filled 2p orbitals of the highly electronegative fluoride ions (F⁻).
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Conduction Band: Formed primarily from the empty 5s and 5p orbitals of the indium (In³⁺) ions.
The energy difference between the top of the valence band and the bottom of the conduction band is the band gap (E_g) . InF₃ absorbs photons with energy equal to or greater than its band gap. The calculated band gap for crystalline InF₃ is approximately 6.5 eV, which corresponds to an absorption edge deep in the UV region (~190 nm).[8]
Caption: Inter-band electronic transition in InF₃.
Experimental Methodology for Spectral Acquisition
Due to its properties as a stable, high-melting-point powder with very low solubility in standard solvents, the preferred method for analyzing InF₃ is solid-state diffuse reflectance spectroscopy.
Primary Method: Solid-State Diffuse Reflectance Spectroscopy
This technique is ideal for opaque or powdered solid samples.[9] It measures the light that is scattered from the sample surface. The instrument's integrating sphere collects this diffusely reflected light, which is then processed to generate a spectrum analogous to an absorption spectrum.
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Why diffuse reflectance? InF₃ is a powder that cannot be easily formed into a transmissive film, and it is insoluble in most non-reactive solvents, making traditional transmission measurements impractical. Diffuse reflectance is the most direct and representative method for analyzing its intrinsic optical properties without chemical modification.[10]
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Why BaSO₄ as a reference? Barium sulfate (BaSO₄) is used as a non-absorbing, high-reflectivity standard. It serves as the "blank" or 100% reflectance reference, against which the sample's reflectance is measured.[9]
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Sample Preparation:
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Thoroughly dry the InF₃ powder and the BaSO₄ reference material in an oven at 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.
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Prepare the sample by creating a dilute, homogeneous mixture of InF₃ in BaSO₄ (typically 1-5% by weight). This dilution minimizes saturation effects and ensures the scattering is dominated by the BaSO₄ matrix.
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Pack the mixture into a sample holder with a flat, smooth surface. The packing density should be consistent to ensure reproducibility.
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-
Instrument Setup:
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Use a UV-Vis spectrophotometer equipped with an integrating sphere accessory.
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Install the BaSO₄ reference into the reference port of the sphere.
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Perform a baseline correction using a packed sample of pure BaSO₄. This establishes the 100% reflectance baseline across the desired wavelength range (e.g., 800 nm down to 200 nm).
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-
Data Acquisition:
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Replace the BaSO₄ in the sample port with the prepared InF₃/BaSO₄ mixture.
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Scan the spectrum. The instrument will record the diffuse reflectance (R) as a function of wavelength.
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-
Data Processing:
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The measured reflectance (R) must be converted into a value proportional to absorbance. This is achieved using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
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The F(R) value is considered proportional to the absorption coefficient (α).
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Caption: Workflow for Diffuse Reflectance UV-Vis Spectroscopy.
Interpretation of the InF₃ Absorption Spectrum
Expected Spectral Features
The resulting spectrum will exhibit virtually zero absorption across the visible and near-UV regions. As the wavelength decreases towards the far-UV, a sudden, sharp increase in absorption will be observed. This inflection point is the optical absorption edge , which corresponds to the band gap energy (E_g).
Determining the Optical Band Gap via Tauc Plot
The most common method to determine E_g from absorption data is the Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E_g) is given by the Tauc relation:
(αhν)ⁿ = A(hν - E_g)
Where:
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α is the absorption coefficient (proportional to F(R) from the Kubelka-Munk transformation).
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hν is the photon energy in electron volts (eV), calculated as hν (eV) = 1240 / λ (nm).
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A is a constant.
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n is an exponent that depends on the nature of the electronic transition. For a direct allowed transition, n = 2. For an indirect allowed transition, n = 1/2. For InF₃, a direct transition (n=2) is expected.
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Convert the wavelength (λ) axis of your spectrum to photon energy (hν) in eV.
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Calculate the value (F(R) * hν)² for each data point.
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Plot (F(R) * hν)² on the y-axis against hν on the x-axis.
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Identify the linear portion of the resulting curve near the absorption edge.
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Perform a linear fit to this region and extrapolate the line to the x-axis (where y=0).
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The x-intercept of this line gives the value of the optical band gap, E_g.
Table 2: Summary of Expected Spectral Data for Crystalline InF₃
| Parameter | Expected Value/Region | Notes |
| Visible Absorption | None | Consistent with its white color. |
| UV Absorption | Strong absorption in the far-UV | Begins at the absorption edge. |
| Absorption Edge (λ_edge) | ~190 nm | Corresponds to the band gap energy. |
| Optical Band Gap (E_g) | ~6.5 eV | Determined via Tauc Plot from diffuse reflectance data.[8] |
Factors Influencing the Spectrum
While the ideal crystalline InF₃ has a well-defined band gap, several factors can modify the observed spectrum:
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Particle Size: For InF₃ nanoparticles, quantum confinement effects can become significant. As particle size decreases into the nanometer regime, the effective band gap increases, leading to a shift of the absorption edge to shorter wavelengths (a "blue shift").[2]
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Crystallinity and Defects: Amorphous or poorly crystalline InF₃ will lack long-range atomic order. This can create localized electronic states within the band gap (known as Urbach tails), resulting in a less sharp, more gradual absorption edge compared to its highly crystalline counterpart.[11]
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Impurities: The presence of trace metal impurities or other chemical contaminants can introduce new electronic transitions, potentially causing low-level absorption at energies below the true band gap.
Conclusion
The UV-Vis optical spectrum of Indium(III) Trifluoride is characteristic of a wide band gap semiconductor. The absence of d-d transitions renders it transparent in the visible region, with its primary absorption feature being a sharp edge in the far-ultraviolet, corresponding to an inter-band transition with an energy of approximately 6.5 eV. The definitive method for characterizing this property is solid-state diffuse reflectance spectroscopy coupled with a Kubelka-Munk transformation and Tauc plot analysis. Understanding this spectrum is essential for the application of InF₃ in optical materials and for assessing material quality, as deviations from the ideal spectrum can indicate the presence of nanoscale dimensions, structural disorder, or impurities.
References
-
Wikipedia. Indium(III) fluoride. [Online]. Available: [Link]
-
Winter, M. Indium trifluoride. WebElements Periodic Table. [Online]. Available: [Link]
-
DrugFuture. Indium Trifluoride. [Online]. Available: [Link]
-
Bedzyk Group. Structure−Charge Transport Relationships in Fluoride-Doped Amorphous Semiconducting Indium Oxide. Northwestern University. [Online]. Available: [Link]
-
PubChem. Indium(3+) trifluoride. National Institutes of Health. [Online]. Available: [Link]
-
University of Calgary. Ultra-violet and visible spectroscopy. [Online]. Available: [Link]
-
JASCO. General method of UV-Vis and fluorescence titration. Royal Society of Chemistry. [Online]. Available: [Link]
-
ResearchGate. How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer? [Online]. Available: [Link]
-
University of California, Davis. UV-Vis Absorption Spectroscopy - Theory. [Online]. Available: [Link]
-
SlidePlayer. UV-Vis spectroscopy. [Online]. Available: [Link]
-
Florida State University. Fluoride Doping in Crystalline and Amorphous Indium Oxide Semiconductors. [Online]. Available: [Link]
-
Physical Review B. Band structure of indium oxide: Indirect versus direct band gap. [Online]. Available: [Link]
-
ETH Zurich. UV/VIS Spectroscopy. [Online]. Available: [Link]
Sources
- 1. Indium(III) fluoride - Wikipedia [en.wikipedia.org]
- 2. nanorh.com [nanorh.com]
- 3. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 4. WebElements Periodic Table » Indium » indium trifluoride [winter.group.shef.ac.uk]
- 5. Indium Trifluoride [drugfuture.com]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. people.bath.ac.uk [people.bath.ac.uk]
- 8. bedzyk.mccormick.northwestern.edu [bedzyk.mccormick.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chem.fsu.edu [chem.fsu.edu]
